![molecular formula C10H6ClFN2 B1299044 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine CAS No. 85979-59-5](/img/structure/B1299044.png)
2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
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Overview
Description
“2-Chloro-4-fluorophenylacetic acid” is used as a pharmaceutical intermediate . Another compound, “2-Chloro-4-fluorophenylboronic acid”, is also mentioned in the literature .
Synthesis Analysis
There is a mention of a synthesis involving a compound named “2-Chloro-4-fluorophenylboronic acid” in the context of anti-depressant molecules .
Molecular Structure Analysis
The molecular structure of these compounds can be determined by their molecular formula. For example, “2-Chloro-4-fluorophenylacetic acid” has a molecular formula of C8H6ClFO2 .
Physical And Chemical Properties Analysis
For “2-Chloro-4-fluorophenylacetic acid”, it is slightly soluble in water . Another compound, “2-Chloro-4-fluorophenylboronic acid”, has a melting point of 220-223°C and a density of 1.41±0.1 g/cm3 .
Scientific Research Applications
Pharmaceutical Intermediate
2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.
Production of 2-Chloro-4-fluorophenylacetic Acid
This compound is used in the production of 2-Chloro-4-fluorophenylacetic acid , which is also a pharmaceutical intermediate. This indicates that 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine could be used in the synthesis of various pharmaceutical compounds.
Synthesis of (4-Chloro-2-fluorophenyl)methanol
(4-Chloro-2-fluorophenyl)methanol is another compound that can be synthesized using 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine . This compound has its own set of applications and uses in the field of chemistry and pharmaceuticals.
Production of Basimglurant
2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is used in the production of basimglurant , also known as RO4917523. Basimglurant is a negative allosteric modulator of the mGlu5 receptor and is under clinical trials for development against depression .
Research in Neurological Disorders
Given its role in the production of basimglurant, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine could be used in research related to neurological disorders . Basimglurant’s target, the mGlu5 receptor, is implicated in many neurological conditions, including depression, anxiety, and schizophrenia .
Development of New Pharmaceuticals
The use of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine in the synthesis of various pharmaceutical intermediates suggests that it could be used in the development of new pharmaceuticals . By modifying the chemical structure of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, researchers could potentially develop new drugs with improved efficacy, safety, and pharmacokinetic properties.
Safety and Hazards
Mechanism of Action
- The compound’s primary targets are not explicitly documented in the available literature. However, we can explore related compounds to gain insights. For instance, 2-Chloro-4-fluorophenol (a structurally similar compound) has been used in the enzymatic production of fluorocatechols . It’s essential to note that specific targets may vary based on the context and application.
Target of Action
properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAWQNEBOGYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346204 |
Source
|
Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |
CAS RN |
85979-59-5 |
Source
|
Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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